1-(2-chloroethyl)-1H-pyrazole 1-(2-chloroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 96450-53-2
VCID: VC1979115
InChI: InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2
SMILES: C1=CN(N=C1)CCCl
Molecular Formula: C5H7ClN2
Molecular Weight: 130.57 g/mol

1-(2-chloroethyl)-1H-pyrazole

CAS No.: 96450-53-2

Cat. No.: VC1979115

Molecular Formula: C5H7ClN2

Molecular Weight: 130.57 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chloroethyl)-1H-pyrazole - 96450-53-2

Specification

CAS No. 96450-53-2
Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
IUPAC Name 1-(2-chloroethyl)pyrazole
Standard InChI InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2
Standard InChI Key HUZHIOQELFFZBM-UHFFFAOYSA-N
SMILES C1=CN(N=C1)CCCl
Canonical SMILES C1=CN(N=C1)CCCl

Introduction

Physical and Chemical Properties

1-(2-Chloroethyl)-1H-pyrazole (CAS 96450-53-2) is characterized by specific physical and chemical properties that make it valuable for various applications. Its structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted at the N1 position with a 2-chloroethyl group.

Structural Characteristics

The compound has the following structural identifiers:

PropertyValue
Molecular FormulaC5H7ClN2
Molecular Weight130.57 g/mol
IUPAC Name1-(2-chloroethyl)pyrazole
CAS Number96450-53-2
PubChem CID642214
InChIKeyHUZHIOQELFFZBM-UHFFFAOYSA-N
Canonical SMILESC1=CN(N=C1)CCCl
XLogP30.1

The molecular structure features a pyrazole ring with positions numbered according to standard heterocyclic nomenclature. The 2-chloroethyl substituent is attached to the N1 position, creating a specific chemical environment that influences its reactivity and properties .

Physical Properties

The physical state and properties of 1-(2-chloroethyl)-1H-pyrazole are important for handling and application purposes:

PropertyDescription
Physical StateSolid at room temperature
ColorWhite to off-white
SolubilitySoluble in common organic solvents including dimethylformamide (DMF), dichloromethane, and ethanol
Storage RecommendationStore at room temperature, protected from moisture

The compound should be handled with appropriate safety precautions due to its potential reactivity .

Synthesis Methods

Several synthetic routes have been established for the preparation of 1-(2-chloroethyl)-1H-pyrazole, offering various approaches depending on the available starting materials and desired scale.

N-Alkylation of Pyrazole

The most common and straightforward method for synthesizing 1-(2-chloroethyl)-1H-pyrazole involves the N-alkylation of pyrazole with 2-chloroethyl chloride:

ReagentsConditionsYieldReference
Pyrazole, 2-chloroethyl chloride, K2CO3DMF, 60-80°C, 6-8 hours85-92%
Pyrazole, 2-chloroethyl chloride, NaHTHF, 0°C to reflux, 4 hours75-80%

This reaction typically requires a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole, facilitating nucleophilic substitution with the chloroethyl halide. The selectivity for N1 alkylation is generally high due to the greater nucleophilicity of this position compared to N2 .

Alternative Synthetic Approaches

Alternative methods for synthesizing this compound include:

  • Reaction of pyrazole with 2-chloroethanol under Mitsunobu conditions

  • Transformation of 1-(2-hydroxyethyl)-1H-pyrazole to the corresponding chloride using thionyl chloride

These alternative methods may be preferred when specific functional group compatibility is required or when the standard methods produce unsatisfactory yields .

Chemical Reactivity

The chemical behavior of 1-(2-chloroethyl)-1H-pyrazole is dictated by both the reactivity of the pyrazole heterocycle and the presence of the chloroethyl substituent.

Nucleophilic Substitution Reactions

The chloroethyl group serves as an electrophilic site for nucleophilic substitution reactions:

NucleophileReaction ConditionsProductApplication
Sodium azideDMF, 80°C, 12h1-(2-azidoethyl)-1H-pyrazolePrecursor for click chemistry
Sodium sulfideEthanol, refluxDi[2-(1H-pyrazol-1-yl)ethyl] sulfideSynthesis of chalcogenides
Amines (R-NH2)THF, 60°C1-(2-aminoethyl)-1H-pyrazole derivativesPharmaceutical intermediates

These substitution reactions provide a versatile pathway for transforming 1-(2-chloroethyl)-1H-pyrazole into various functionalized derivatives. The presence of the good leaving group (chloride) makes it particularly suitable for these transformations .

Formylation and Further Functionalization

Studies have demonstrated that pyrazole derivatives can undergo formylation reactions under Vilsmeier-Haack conditions:

Starting MaterialReagentsConditionsProductYield
5-chloro-1H-pyrazole derivativesDMF, POCl3120°C, 1h5-chloro-1H-pyrazole-4-carbaldehydes46-67%

While specific data for 1-(2-chloroethyl)-1H-pyrazole under these conditions is limited, the generalizability of this reaction to substituted pyrazoles suggests it could be applicable to our compound of interest, potentially providing access to further functionalized derivatives .

Applications in Organic Synthesis

1-(2-Chloroethyl)-1H-pyrazole serves as a valuable building block in organic synthesis for the preparation of more complex molecules.

Synthesis of Chalcogenides

One significant application is the synthesis of chalcogenide compounds:

ReactionProductYieldReference
Reaction with Na2S2Symmetrical sulfide derivativesGood to excellent
Reaction with Na2Se2Selenide derivativesModerate to good
Reaction with NaHSeMonochalcogenidesVariable

These reactions typically involve the nucleophilic displacement of the chlorine atom by chalcogen nucleophiles, leading to the formation of new carbon-sulfur or carbon-selenium bonds. The resulting compounds have been fully characterized by various spectroscopic techniques, including IR, NMR (1H, 13C, 77Se), and mass spectrometry .

Preparation of Carboxamide Derivatives

Another important application involves the transformation of 1-(2-chloroethyl)-1H-pyrazole into carboxamide derivatives:

Target CompoundSynthetic ApproachApplication
N-(2-chloroethyl)-1H-pyrazole-1-carboxamideReaction of 1H-pyrazole-1-carboxamide with 2-chloroethylamineMedicinal chemistry research

These carboxamide derivatives represent an important class of compounds with potential biological activities, particularly in the development of new pharmaceutical agents.

Biological Activities of Pyrazole Derivatives

While specific biological activity data for 1-(2-chloroethyl)-1H-pyrazole is limited in the search results, pyrazole derivatives as a class have demonstrated diverse biological activities that may provide insight into potential applications for this compound.

Anticancer Properties

Pyrazole derivatives have shown significant anticancer activity against various cell lines:

CompoundCancer Cell LineIC50 (μM)Reference
3,5-Diphenyl-1H-pyrazole (L2)CFPAC-1 (pancreatic)61.7 ± 4.9
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (breast)81.48 ± 0.89
Pyrazole derivativesMDA-MB-231 (breast)3.79
Pyrazole derivativesHepG2 (liver)26
Pyrazole derivativesA549 (lung)49.85

The mechanism of action for these compounds typically involves disruption of cell cycle progression or induction of apoptosis in cancer cells. The presence of specific substituents on the pyrazole ring significantly influences their anticancer potency .

Other Biological Activities

Pyrazole derivatives have demonstrated a wide spectrum of biological activities beyond anticancer properties:

ActivityObservationReference
Anti-inflammatoryReduction in carrageenan-induced paw edema
AnalgesicPain reduction in acetic acid-induced writhing test
AntimicrobialActivity against various bacterial strains
AntiviralInhibition of hepatitis C virus replication
Anti-diabeticBlood glucose-lowering activity

These diverse biological activities highlight the potential of pyrazole derivatives, including 1-(2-chloroethyl)-1H-pyrazole, as scaffolds for the development of new therapeutic agents .

Structure-Activity Relationships

Understanding the structure-activity relationships of pyrazole derivatives provides valuable insights for the rational design of new compounds with enhanced biological properties.

Effect of Substituents

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents:

Substituent PositionType of SubstituentEffect on Activity
N1 positionAlkyl (e.g., chloroethyl)Modulates lipophilicity and binding affinity
C3/C5 positionsPhenyl groupsEnhanced anticancer activity
C3/C5 positionsAlkyl groupsVariable effects depending on specific activity
C4 positionElectron-withdrawing groupsOften enhances biological activity

The 2-chloroethyl substituent at the N1 position, as found in 1-(2-chloroethyl)-1H-pyrazole, may contribute to the compound's reactivity and potential biological activities through its electrophilic nature and ability to form covalent bonds with biological nucleophiles .

Comparison with Similar Compounds

Examining structurally related compounds provides context for understanding the properties and potential applications of 1-(2-chloroethyl)-1H-pyrazole.

Comparison with Other N-Substituted Pyrazoles

CompoundKey DifferencesNotable Properties
1-(2-Chloroethyl)-5-methyl-1H-pyrazoleAdditional methyl group at C5Different physicochemical properties
1-Methyl-1H-pyrazoleSimpler N-substituentLess reactive, different physical properties
1-Phenyl-1H-pyrazoleAromatic N-substituentEnhanced π-system, different reactivity

These structural variations can significantly impact properties such as solubility, melting point, and chemical reactivity, as well as biological activity profiles .

Comparison with Other Nitrogen-Containing Heterocycles

HeterocycleStructural ComparisonProperty Differences
Imidazole derivativesDifferent nitrogen arrangementDifferent basicity and H-bonding patterns
Triazole derivativesAdditional nitrogen atomIncreased polarity, different electronic properties
Oxazole derivativesContains oxygen instead of second nitrogenDifferent electronic distribution and reactivity

These comparisons highlight the unique properties of pyrazole-based compounds and provide context for understanding the specific characteristics of 1-(2-chloroethyl)-1H-pyrazole .

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